molecular formula C10H13NO3 B555755 (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid CAS No. 672-86-6

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Cat. No. B555755
CAS RN: 672-86-6
M. Wt: 195,22 g/mole
InChI Key: NHTGHBARYWONDQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” is an organic compound that belongs to the class of D-alpha-amino acids . These are alpha amino acids which have the D-configuration of the alpha-carbon atom .


Synthesis Analysis

The synthesis of compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” has been reported in the literature . For instance, the synthesis of 2-methoxyphenols derivatives involved condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction .


Molecular Structure Analysis

The molecular structure of compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” has been studied using methods such as molecular docking and MP2 calculations . The equilibrium geometry, various bonding features, and harmonic vibrational wavenumber of these compounds have been computed by MP2 method .


Chemical Reactions Analysis

The chemical reactions of compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” have been studied. For example, amides, which are similar in structure, undergo various reactions such as acidic and basic hydrolysis, and reduction to form amines .


Physical And Chemical Properties Analysis

Phenolic compounds, which are similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid”, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

Advanced Oxidation Processes and Environmental Applications

A study by Qutob et al. (2022) explores the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), revealing the generation of various by-products, including hydroquinone and 4-aminophenol, which are chemically related to the compound . This research underscores the potential environmental applications of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid in treating water contaminants through AOP systems, thus contributing to environmental sustainability and public health safety (Qutob et al., 2022).

Chromatographic Techniques in Analytical Chemistry

Jandera (2011) reviews the application of hydrophilic interaction chromatography (HILIC) in separating polar, weakly acidic, or basic samples, including drugs and natural compounds. The study mentions the enhancement of ionization in mass spectrometry by HILIC mobile phases, which often contain organic solvents like acetonitrile. This review indicates the significance of compounds like (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid in improving analytical methodologies for detecting and analyzing complex biological samples (Jandera, 2011).

Antioxidant Activities in Food and Health

Shahidi and Chandrasekara (2010) discuss the antioxidant activities of hydroxycinnamic acids, including derivatives similar to the compound of interest. Their research highlights the role of these compounds in scavenging harmful radicals and reducing the risk of chronic diseases. The structural effects on the potency of antioxidant activity suggest the potential health benefits of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid in food and nutritional sciences, offering insights into its use in developing health-promoting food additives (Shahidi & Chandrasekara, 2010).

Conformational Analysis in Peptide Research

Schreier et al. (2012) review the applications of the spin label amino acid TOAC in studying peptides, showcasing its utility in analyzing peptide secondary structure and dynamics. This research demonstrates the relevance of amino acid derivatives, including (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, in advancing our understanding of peptide behavior and function, which is crucial for developing therapeutic agents and understanding biological mechanisms (Schreier et al., 2012).

Safety And Hazards

The safety data sheet for compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” could involve further investigation into their potential therapeutic and agrochemical applications . For instance, retinoids have been investigated extensively for their use in cancer prevention and treatment .

properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTGHBARYWONDQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

CAS RN

672-86-6
Record name Metirosine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METYROSINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7510J153OT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.